

What is Dihydrotamarixetin structure and properties

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Compound of Interest		
Compound Name:	Dihydrotamarixetin	
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An In-depth Technical Guide to **Dihydrotamarixetin**

Introduction

Dihydrotamarixetin, also known as 4'-O-Methyldihydroquercetin or Blumeatin A, is a naturally occurring dihydroflavonol, a type of flavonoid.[1][2] As a derivative of dihydroquercetin (taxifolin), it possesses a flavonoid backbone that is associated with a variety of biological activities.[1] Its structure is characterized by a saturated 2,3-bond in the C-ring, a feature that may enhance its biological efficacy when compared to unsaturated flavonoids.[1][2] This document provides a comprehensive overview of **Dihydrotamarixetin**'s structure, properties, and biological activities, complete with detailed experimental protocols and pathway diagrams to serve as a resource for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

Dihydrotamarixetin is structurally a derivative of quercetin, specifically a methylated form.[3] The methylation at the 4'-position on the B-ring can influence its metabolic stability and biological activity.[1]

Chemical Structure:

• IUPAC Name: (2R,3R)-2-(3-hydroxy-4-methoxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one[4][5]



• Synonyms: 4'-O-Methyldihydroquercetin, Blumeatin A, 4'-O-Methyltaxifolin[1][2][4][6][7]

• CAS Number: 70411-27-7[1][2][4][6][8]

PubChem CID: 11666859[5]

The key physicochemical properties of **Dihydrotamarixetin** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C16H14O7	[4][5][6][7][8]
Molecular Weight	318.28 g/mol	[4][5][6][7][8]
Appearance	Solid powder	[4][6]
Solubility	Soluble in organic solvents such as ethanol, methanol, and DMSO.	[4]
pKa (Predicted)	7.39 ± 0.60	[6]
Hydrogen Bond Donor Count	4	[5][6]
Hydrogen Bond Acceptor Count	7	[5][6]
Rotatable Bond Count	2	[5][6]
Topological Polar Surface Area	116 Ų	[5][6]
SMILES	COC1=C(C=C(C=C1) [C@@H]2INVALID-LINK O)O	[2][5]

Storage: For long-term preservation, **Dihydrotamarixetin** should be stored in a cool, dry place, protected from light, ideally at -20°C or -80°C.[2][4]

Biological and Pharmacological Properties

Dihydrotamarixetin is recognized for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and anticancer properties.[3][4][9] The presence of a saturated



2,3-bond is believed to contribute to its potent biological effects, potentially making it more powerful than its unsaturated counterparts.[2][10]

- Antioxidant Activity: Like many flavonoids, Dihydrotamarixetin exhibits antioxidant
 properties, which are largely attributed to its capacity for scavenging free radicals and
 chelating metal ions.[1][4] Its antioxidant capabilities can be quantitatively assessed through
 various in vitro assays.[1]
- Anti-inflammatory Activity: Chronic inflammation is a known factor in numerous diseases.
 Dihydrotamarixetin has shown potential in modulating inflammatory pathways by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines.[1]
- Anticancer Activity: The antiproliferative effects of **Dihydrotamarixetin** against various cancer cell lines are an area of active research.[4]

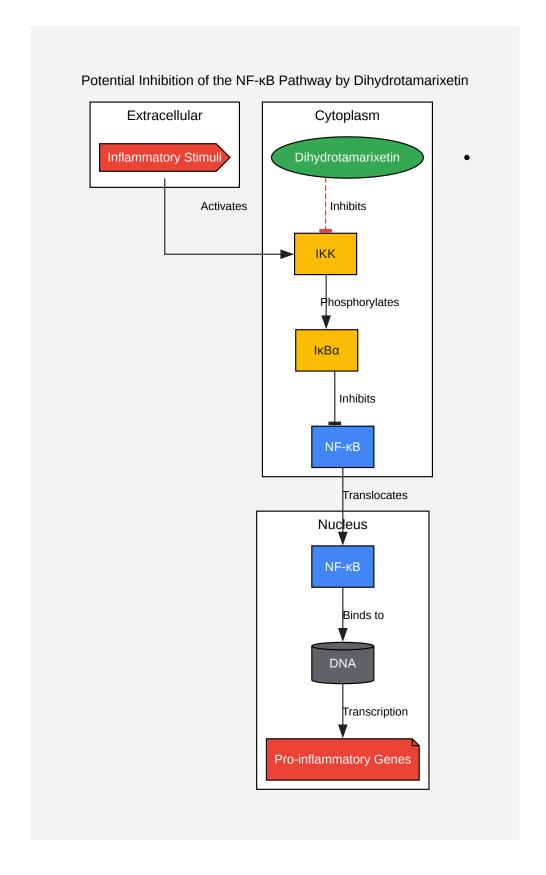
Mechanism of Action: Key Signaling Pathways

The biological effects of **Dihydrotamarixetin** are thought to be mediated through its interaction with critical cellular signaling pathways. Based on studies of structurally related compounds, the NF-kB and Nrf2 pathways are of particular interest.[1][9]

NF-kB Signaling Pathway

The NF-kB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory responses. **Dihydrotamarixetin** is hypothesized to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.





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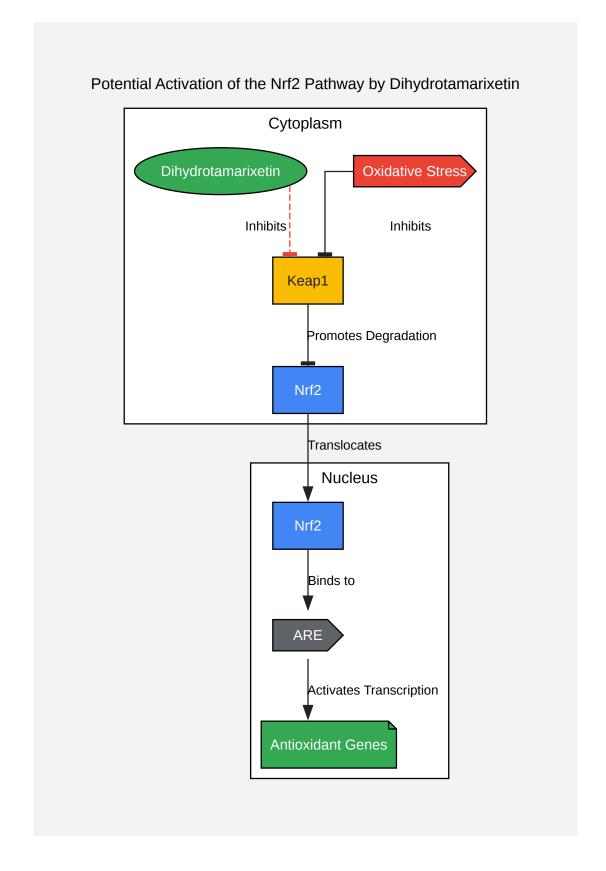
Potential inhibition of the NF-kB pathway by **Dihydrotamarixetin**.



Nrf2 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the cellular antioxidant response. **Dihydrotamarixetin** may activate this pathway, leading to the expression of antioxidant enzymes that protect cells from oxidative stress.[11]





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Potential activation of the Nrf2 antioxidant pathway by **Dihydrotamarixetin**.



Experimental Protocols Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This assay measures the ability of **Dihydrotamarixetin** to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[4]

Materials:

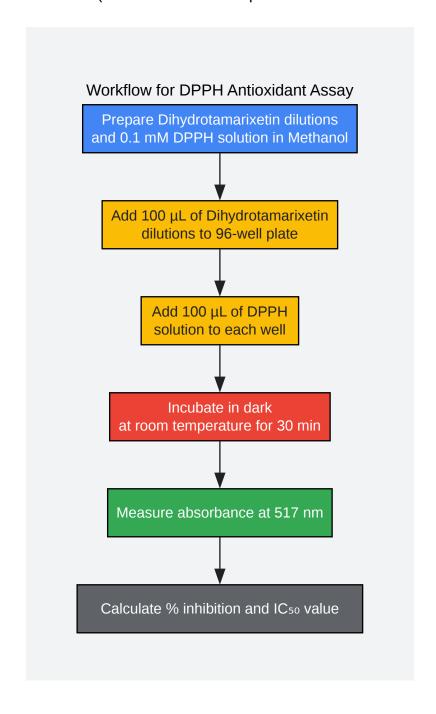
- Dihydrotamarixetin
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- 96-well microplate
- Microplate reader
- Ascorbic acid or Quercetin (positive control)

Methodology:

- Preparation of Solutions:
 - Prepare a stock solution of **Dihydrotamarixetin** in methanol (e.g., 1 mg/mL).
 - Create a series of dilutions from the stock solution.
 - Prepare a 0.1 mM solution of DPPH in methanol.
- Assay Procedure:
 - In a 96-well plate, add 100 μL of each **Dihydrotamarixetin** dilution to the respective wells.
 - Add 100 μL of the DPPH solution to each well.
 - Include a blank (solvent only) and a positive control (e.g., ascorbic acid).



- Incubate the plate in the dark at room temperature for 30 minutes.
- · Measurement and Analysis:
 - Measure the absorbance at 517 nm using a microplate reader.
 - Calculate the percentage of radical scavenging activity.
 - Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radical).





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Workflow for the DPPH antioxidant assay.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay

This cell-based assay evaluates the ability of **Dihydrotamarixetin** to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

- RAW 264.7 macrophage cells
- Dihydrotamarixetin
- Lipopolysaccharide (LPS)
- Cell culture medium (e.g., DMEM)
- Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride)
- 96-well cell culture plate
- Sodium nitrite standard

Methodology:

- Cell Culture and Treatment:
 - Culture RAW 264.7 cells in a 96-well plate until they reach 80-90% confluency.
 - Pre-treat the cells with various concentrations of **Dihydrotamarixetin** for 1-2 hours.
 - Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. Include negative (no LPS) and positive (LPS only) controls.
- Nitrite Measurement:

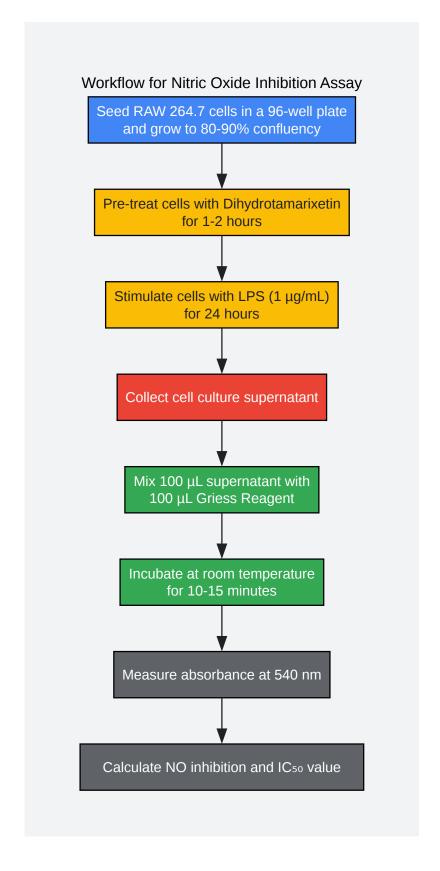






- After incubation, collect the cell culture supernatant.
- Mix 100 μ L of the supernatant with 100 μ L of Griess reagent.
- Incubate at room temperature for 10-15 minutes.
- Data Analysis:
 - Measure the absorbance at 540 nm.
 - Create a standard curve using known concentrations of sodium nitrite.
 - Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition.
 - Calculate the IC50 value.





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Workflow for the Nitric Oxide inhibition assay.



Conclusion

Dihydrotamarixetin is a promising flavonoid with significant potential for antioxidant and anti-inflammatory activities.[1] Its structural similarity to well-researched compounds like dihydroquercetin provides a strong basis for its continued investigation.[1] The experimental protocols and mechanistic insights detailed in this guide offer a framework for researchers to further explore the therapeutic potential of **Dihydrotamarixetin**. Further studies are necessary to establish a comprehensive preclinical data profile for this compound.[4]

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